Product packaging for 2-ethynylpyridin-3-amine(Cat. No.:CAS No. 1849257-78-8)

2-ethynylpyridin-3-amine

Cat. No.: B6203466
CAS No.: 1849257-78-8
M. Wt: 118.1
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Description

2-ethynylpyridin-3-amine is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.1. The purity is usually 95.
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Properties

CAS No.

1849257-78-8

Molecular Formula

C7H6N2

Molecular Weight

118.1

Purity

95

Origin of Product

United States

The Significance of Pyridine Based Architectures in Chemical Synthesis

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical synthesis. Its derivatives are integral to a wide array of fields, from medicinal chemistry to materials science. The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the reactivity of the entire molecule. It can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular recognition and catalytic processes.

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common feature in many pharmacologically active compounds. sigmaaldrich.com Its ability to form various interactions with biological targets has led to its incorporation into drugs for a wide range of therapeutic areas, including antiviral, antifungal, and anticancer agents. frontiersin.org The versatility of the pyridine ring allows for its substitution at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity and physicochemical characteristics.

An Overview of Ethynyl and Amine Functional Groups in Molecular Design

The synthetic utility of a core scaffold is greatly enhanced by the introduction of reactive functional groups. In 2-ethynylpyridin-3-amine, the presence of both an ethynyl (B1212043) (-C≡CH) and an amine (-NH2) group provides a rich platform for a multitude of chemical transformations.

The ethynyl group is a highly versatile functional handle in organic synthesis. Its linear geometry and the high s-character of the sp-hybridized carbons give it unique steric and electronic properties. sci-hub.se The terminal alkyne is particularly valuable for its ability to participate in a variety of coupling reactions, most notably the Sonogashira coupling, which forms carbon-carbon bonds between sp-hybridized carbons and sp2-hybridized carbons of aryl or vinyl halides. Furthermore, the terminal alkyne can undergo "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings, a common linker in medicinal chemistry and bioconjugation.

The primary amine group is a fundamental nucleophile and a key building block in the synthesis of a vast number of organic compounds. It readily reacts with electrophiles to form amides, sulfonamides, and other nitrogen-containing functionalities. In the context of a pyridine (B92270) ring, the position of the amino group is crucial to its reactivity and the properties of its derivatives. As a substituent on an aromatic ring, the amine group is a strong activating group, influencing the regioselectivity of further electrophilic substitution reactions.

The Research Landscape for 2 Ethynylpyridin 3 Amine As a Versatile Synthetic Intermediate

Retrosynthetic Strategies for the this compound Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the C(sp)-C(sp²) bond between the ethynyl group and the pyridine ring. This leads to two key synthons: a 2-halopyridin-3-amine derivative and an acetylene equivalent.

Another strategic disconnection involves breaking the C-N bond of the amine, which could lead back to a ketone and another amine through a reductive amination pathway. youtube.com However, for this specific target, the C-C bond formation is the more direct and commonly employed strategy. The choice of the halogen on the pyridine ring (iodide, bromide, or chloride) and the nature of the acetylene source (e.g., trimethylsilylacetylene) are critical considerations in the forward synthesis. wikipedia.org

Palladium-Catalyzed Cross-Coupling Approaches to this compound (e.g., Sonogashira Coupling)

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.orgscirp.org

A general and efficient method for the synthesis of 2-amino-3-alkynylpyridines, including this compound, involves the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes. scirp.org The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂), a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a copper(I) salt (CuI) as an additive. scirp.org An amine base, such as triethylamine (B128534) (Et₃N), is used to neutralize the hydrogen halide byproduct. wikipedia.orgscirp.org

The reaction conditions, including catalyst loading, choice of base and solvent, and reaction temperature, have been optimized to achieve high yields of the desired products. scirp.org For instance, using Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%) in DMF at 100°C for 3 hours has proven effective for the coupling of various 2-amino-3-bromopyridines with terminal alkynes. scirp.org

To introduce an unprotected ethynyl group, a common strategy involves the use of a protected acetylene, such as trimethylsilylacetylene (TMSA). The TMS group can be readily removed under mild conditions, for example, using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or by basic hydrolysis.

Table 1: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines scirp.org

ParameterOptimal Condition
Catalyst Pd(CF₃COO)₂ (2.5 mol%)
Ligand PPh₃ (5 mol%)
Additive CuI (5 mol%)
Base Et₃N (1 mL)
Solvent DMF
Temperature 100°C
Time 3 h

Alternative Synthetic Routes to this compound and Related Aminopyridines

While the Sonogashira coupling is the most prominent method, other synthetic strategies can be employed for the synthesis of this compound and its derivatives. One such approach involves a metal-free, triple-bond directed decarbonylative C-H amination of ortho-alkynyl pyridine aldehydes. researchgate.net This method utilizes N-fluorobenzenesulfonimide as the nitrogen source under mild reaction conditions to transform an aldehyde group into an amine. researchgate.net

Another alternative involves the synthesis of pyridine derivatives through cyclization reactions. For instance, the Hantzsch dihydropyridine (B1217469) synthesis can be adapted to produce substituted pyridines, which could then be further functionalized to introduce the ethynyl and amino groups. nih.gov Additionally, various methods exist for the synthesis of substituted pyridines from acyclic precursors, which could potentially be adapted for the synthesis of this compound. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. univpancasila.ac.id In the context of synthesizing this compound, several strategies can be employed to make the process more environmentally benign.

One key aspect is the use of catalytic reactions, such as the Sonogashira coupling, which reduces the amount of stoichiometric reagents required. mdpi.com Furthermore, developing copper-free Sonogashira coupling protocols can be beneficial as copper is a toxic metal. wikipedia.org The use of more environmentally friendly solvents, such as water or polyethylene (B3416737) glycol (PEG), is another important consideration. mdpi.com Microwave-assisted synthesis can also contribute to greener processes by reducing reaction times and energy consumption. univpancasila.ac.id

The CHEM21 green metrics toolkit provides a framework for evaluating the environmental impact of chemical processes, which can be applied to the synthesis of amines to identify areas for improvement. rsc.org By focusing on atom economy, reducing waste, and using less hazardous materials, the synthesis of this compound can be made more sustainable. univpancasila.ac.id

Reactions Involving the Ethynyl Moiety of this compound

The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, readily participating in addition and cyclization reactions. Its position on the pyridine ring, adjacent to the nitrogen atom and ortho to the amine, influences its electronic properties and steric accessibility.

Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

Cycloaddition reactions are powerful tools for ring formation, and the ethynyl group of this compound is an excellent substrate for such transformations. libretexts.orgkharagpurcollege.ac.in The most prominent among these is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The CuAAC reaction is renowned for its efficiency, high yield, and exceptional regioselectivity, exclusively forming 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction proceeds under mild conditions, often in aqueous solvents, and tolerates a wide array of functional groups, making it a prime example of "click chemistry". organic-chemistry.orgunits.it The general mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097). nih.gov The presence of the pyridine nitrogen and the adjacent amine group in this compound can influence the reaction by coordinating with the copper catalyst, potentially affecting reaction rates. csic.es

While copper is the most common catalyst for forming 1,4-regioisomers, other metals can alter the selectivity. For instance, ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]), selectively produce the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.org Unlike CuAAC, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) can also engage internal alkynes to yield fully substituted triazoles. organic-chemistry.org Dirhodium(II) catalysts have also been explored for [3+2] cycloadditions, although studies with substrates like 3-ethynylpyridine (B57287) have shown that coordination of the pyridine nitrogen to the rhodium center can inhibit the reaction. beilstein-journals.org

Reaction TypeCatalyst SystemKey FeaturesProduct RegioselectivityCitation
CuAAC Cu(I) source (e.g., CuSO₄/Na-Ascorbate, CuI)High yield, mild conditions, wide functional group tolerance.1,4-disubstituted-1,2,3-triazole organic-chemistry.org, nih.gov
RuAAC Ruthenium complexes (e.g., [Cp*RuCl])Complementary to CuAAC, works with internal alkynes.1,5-disubstituted-1,2,3-triazole organic-chemistry.org
Thermal Huisgen Cycloaddition HeatRequires high temperatures, often produces mixtures of isomers.Mixture of 1,4- and 1,5-isomers organic-chemistry.org, nih.gov
Dirhodium(II)-catalyzed [3+2] Cycloaddition Dirhodium(II) acetateReaction with N-arylaminocyclopropanes.Heterocyclic products; can be inhibited by pyridine coordination. beilstein-journals.org

Metal-Catalyzed Hydrofunctionalization and Carbometallation of the Ethyne Group

Hydrofunctionalization, the addition of an H-X molecule across a π-bond, and carbometallation, the addition of an organometallic reagent, are fundamental transformations for alkynes. wikipedia.orgresearchgate.net These reactions provide routes to vinylated pyridines with diverse functionalities.

Hydrofunctionalization encompasses a variety of additions (e.g., hydrogenation, hydrothiolation) and is often catalyzed by transition metals. researchgate.nettuwien.atsemanticscholar.org For instance, selective hydrogenation of the alkyne to an alkene or alkane can be achieved using specific catalysts.

Carbometallation involves the reaction of an organometallic compound (R-M) with the alkyne, forming a new carbon-carbon bond and a new carbon-metal bond. wikipedia.orgbeilstein-journals.org The resulting vinylmetallic species can be trapped with various electrophiles. A notable example is the titanium-mediated reductive cross-coupling of imines with terminal alkynes. beilstein-journals.org In a related transformation using 2-ethynylpyridine (B158538), a low-valency titanium species, generated from Ti(OiPr)₄ and a Grignard reagent, couples with an imine to form an azatitanacyclopentene intermediate. Subsequent hydrolysis yields a stereodefined allylic amine. beilstein-journals.org This reaction demonstrates excellent regioselectivity and tolerance for various substituents on the imine. beilstein-journals.org The reaction of N-propyl-substituted imine with 2-ethynylpyridine, for example, produced the corresponding allylic amine in 60% yield. beilstein-journals.org

Polymerization and Oligomerization via the Ethynyl Functionality

The ethynyl group serves as a monomer unit for polymerization and oligomerization reactions. Research on the closely related 2-ethynylpyridine shows that it can undergo polymerization through several mechanisms. One common method is activated polymerization, where the pyridine nitrogen is quaternized by an alkyl halide. scispace.combohrium.com This quaternization activates the acetylenic triple bond, making it susceptible to nucleophilic attack and subsequent propagation, yielding ionic polyacetylenes with a conjugated backbone. scispace.comksiec.or.kr This method does not require an additional initiator or catalyst. scispace.com The properties of the resulting polymer can be tuned by the choice of the quaternizing agent. researchgate.netresearchgate.net

Oligomerization, such as the head-to-head dimerization of terminal alkynes, can be catalyzed by late 3d metals like iron and cobalt. nih.govresearchgate.net These reactions can produce 1,3-enynes with controlled stereoselectivity. For 2-ethynylpyridine, iron-catalyzed dimerization has been shown to invert the typical E-selectivity, favoring the Z-isomer. nih.gov Cobalt catalysts are also effective for the cyclotrimerization of alkynes into benzene (B151609) derivatives, though some substrates like 3-ethynylpyridine have shown limited reactivity in certain systems. nih.gov

ReactionCatalyst/InitiatorSolventProduct TypeKey FeaturesCitation
Activated Polymerization Alkyl Halides (e.g., 4-bromo-1-butyne)DMFIonic Conjugated PolymerNo catalyst needed; quaternization activates the monomer. bohrium.com
In-situ Quaternization Polymerization Iron (III) Chloride-Ionic Polymer-Metal CompositeForms a conjugated polymer with ferric chloride complexes. ksiec.or.kr
Head-to-Head Dimerization Iron(II) complexes / LiHMDSToluene1,3-EnyneCan show inverted stereoselectivity (Z-isomer) for 2-ethynylpyridine. nih.gov

Transformations of the Amine Moiety in this compound

The primary amino group at the 3-position of the pyridine ring is a versatile nucleophile and can undergo a range of classical amine reactions.

Acylation and Alkylation Reactions of the Amine Group

Acylation of the primary amine in this compound can be readily achieved using standard acylating agents like acid chlorides or anhydrides to form the corresponding amide. nih.govacs.org These reactions are typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the acid byproduct (e.g., HCl). The reaction of the related compound 3-methylpyridin-2-amine with acetic anhydride (B1165640) or acetyl chloride proceeds smoothly at temperatures from 0 °C to room temperature to provide the N-acetylated product.

Alkylation of primary amines with alkyl halides can be complex, often leading to a mixture of mono- and poly-alkylated products (secondary amines, tertiary amines, and quaternary ammonium (B1175870) salts). libretexts.org Achieving selective mono-alkylation can be challenging due to the increased nucleophilicity of the resulting secondary amine compared to the starting primary amine. Therefore, controlling stoichiometry and reaction conditions is crucial to favor the desired product.

ReactionReagentTypical ConditionsProductCitation
Acylation Acetic AnhydridePyridine or CH₂Cl₂, 0 °C to RTN-(2-ethynylpyridin-3-yl)acetamide
Acylation Acetyl ChlorideTriethylamine or pyridine, 0 °C to RTN-(2-ethynylpyridin-3-yl)acetamide
Alkylation Alkyl Halide (e.g., R-Br)Heat, often with excess amineMixture of secondary, tertiary amine and quaternary salt libretexts.org

Condensation and Imine Formation with the Amine Functionality

The primary amine of this compound can react with aldehydes and ketones in a condensation reaction to form an imine, also known as a Schiff base. chemistrysteps.comlibretexts.org This reaction is typically reversible and catalyzed by a small amount of acid. libretexts.org The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgyoutube.com Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated to form a C=N double bond. libretexts.orglibretexts.org

These condensation reactions are fundamental in organic synthesis, providing a pathway to more complex nitrogen-containing molecules and heterocyclic systems. nih.govlibretexts.org The resulting imine can act as an intermediate for further transformations, such as reduction to a secondary amine or participation in cycloaddition reactions. snnu.edu.cn

Cyclization Reactions Involving the Amine and Pyridine Core (e.g., Fused Heterocycle Formation)

The presence of both an amino and an ethynyl group on the pyridine ring of this compound facilitates intramolecular cyclization reactions, providing a direct route to various fused heterocyclic systems. These reactions are of significant interest due to the prevalence of such scaffolds in medicinal chemistry and material science. ias.ac.in

One key transformation is the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This can be achieved through transition-metal-catalyzed cyclization. For instance, gold-catalyzed intramolecular amination of N-substituted N-(2-ethynylpyridin-3-yl)ureas can lead to the formation of indole-1-carboxamides. beilstein-journals.org

Another important class of fused heterocycles accessible from this compound derivatives are pyrazolo[1,5-a]pyridines. Treatment of N-aminopyridinium salts derived from 2-ethynylpyridines with a base like potassium carbonate can trigger an intramolecular cyclization to yield 3-azaindolizines (pyrazolo[1,5-a]pyridines). researchgate.net This reaction likely proceeds through ionic intermediates. researchgate.net

The general strategy for constructing fused heterocycles often involves either building a new ring onto a pre-existing pyridine structure or forming the pyridine ring from a precursor that already contains the other heterocyclic component. ias.ac.in The reactivity of this compound allows for the former approach, where the ethynyl and amino groups act as handles to construct a new fused ring.

Modifications of the Pyridine Core of this compound

Beyond the reactions involving the ethynyl and amino substituents, the pyridine ring of this compound itself can be modified. These modifications can alter the electronic properties and reactivity of the entire molecule, opening up further avenues for derivatization.

Regioselective Functionalization of the Pyridine Ring

Achieving regioselective functionalization of the pyridine ring in the presence of the reactive ethynyl and amino groups is a synthetic challenge. However, methods for direct C-H bond functionalization of pyridines are being developed. thieme-connect.de While specific examples for this compound are not prevalent in the provided results, general strategies for pyridine functionalization could potentially be adapted. These strategies often rely on directing groups or the use of specific catalysts to control the position of the new substituent. thieme-connect.de For instance, the development of methods for selective 4-position functionalization of pyridines using phosphonium (B103445) salts as handles has been reported. thieme-connect.de

N-Oxidation and N-Alkylation of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound is a site for further chemical modification, primarily through N-oxidation and N-alkylation.

N-Oxidation:

The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common transformation that can significantly alter the reactivity of the pyridine ring. clockss.orgnih.gov Pyridine N-oxides are valuable intermediates in the synthesis of substituted pyridines. organic-chemistry.org The oxidation is typically carried out using oxidizing agents like hydrogen peroxide in acetic acid or m-chloroperbenzoic acid (m-CPBA). clockss.orgorganic-chemistry.org The presence of an amine group in the molecule presents a challenge for selective N-oxidation of the pyridine nitrogen, as aliphatic amines are generally more reactive towards oxidation. nih.gov However, strategies such as in situ protonation of the more basic aliphatic amine can allow for selective oxidation of the heteroaromatic nitrogen. nih.gov For instance, the synthesis of 2-methyl-5-ethynylpyridine N-oxide has been achieved by oxidizing 2-methyl-5-ethynylpyridine with perhydrol in acetic anhydride. ilmiyanjumanlar.uz

N-Alkylation:

N-alkylation of the pyridine nitrogen introduces an alkyl group onto the nitrogen atom, forming a pyridinium (B92312) salt. This reaction is a type of nucleophilic substitution where the amine acts as the nucleophile and an alkyl halide is typically the electrophile. wikipedia.org This modification changes the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. While direct N-alkylation of this compound is not detailed in the provided search results, the general principles of amine alkylation are well-established. wikipedia.orglibretexts.org Alternative methods for N-alkylation include using alcohols or ethers as alkylating agents, often with a catalyst. researchgate.net Reductive N-alkylation using carboxylic acids is another modern approach. rsc.org

Cascade and Multi-Component Reactions Featuring this compound

The unique combination of functional groups in this compound makes it an ideal candidate for use in cascade and multi-component reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single pot, which is highly desirable in terms of efficiency and atom economy. bibliomed.orgtcichemicals.comunivpancasila.ac.id

Multi-component reactions involve the reaction of three or more starting materials to form a single product that incorporates all or most of the atoms of the reactants. tcichemicals.comorganic-chemistry.org this compound, with its nucleophilic amino group and reactive alkyne, could participate in various MCRs. For instance, the Gröbcke-Blackburn-Bienaymé reaction is a three-component reaction involving an α-aminoazine (like a 2-aminopyridine (B139424) derivative), an aldehyde, and an isocyanide to form fused nitrogen-containing aromatic compounds. tcichemicals.com The amino group of this compound could potentially act as the aminoazine component in such a reaction.

The following table summarizes some of the potential reactions involving this compound:

Reaction TypeReagents/ConditionsPotential Product
Cyclization
Intramolecular AminationGold catalystPyrrolo[2,3-b]pyridine derivative
Base-induced Cyclization of N-aminopyridinium saltPotassium carbonatePyrazolo[1,5-a]pyridine derivative researchgate.net
Pyridine Core Modification
N-OxidationH₂O₂/AcOH or m-CPBAThis compound N-oxide clockss.orgnih.gov
N-AlkylationAlkyl halideN-Alkyl-2-ethynylpyridin-3-aminium salt wikipedia.org
Cascade/Multi-Component
Gröbcke-Blackburn-BienayméAldehyde, Isocyanide, Acid catalystFused imidazopyridine derivative tcichemicals.com

Derivatization Strategies and Analogue Synthesis Based on 2 Ethynylpyridin 3 Amine

Design Principles for Diversified 2-Ethynylpyridin-3-amine Derivatives

The design of derivatives based on this compound is guided by established principles of medicinal chemistry aimed at creating structurally and functionally diverse molecules. The primary sites for derivatization are the terminal alkyne and the primary amine, each offering orthogonal reactivity.

Key design principles include:

Orthogonal Functionalization : The ethynyl (B1212043) and amino groups can be modified independently using different chemical reactions. The alkyne is amenable to reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the amine readily participates in amide bond formation, reductive amination, or sulfonylation. This orthogonality allows for the sequential and controlled introduction of different molecular fragments.

Bioisosteric Replacement : The pyridine (B92270) ring itself or its substituents can be modified through bioisosteric replacements to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability. For example, replacing a hydrogen atom on the pyridine ring with a fluorine atom can alter electronic properties and block metabolic oxidation.

Conformational Constraint : The rigid ethynyl group acts as a linear spacer, which can be used to control the orientation and distance between two conjugated molecular entities. This is a critical design element in the development of molecules that need to bind to multiple sites on a protein or bridge two different biological targets.

Introduction of Pharmacophores : The core structure can be elaborated by attaching known pharmacophoric groups to either the amine or the ethynyl terminus. This strategy aims to combine the desirable properties of the this compound scaffold with the biological activity of an established pharmacophore.

Modulation of Physicochemical Properties : Derivatization can be used to systematically alter properties like molecular weight, polar surface area (PSA), and LogP. For instance, attaching polyethylene (B3416737) glycol (PEG) chains can enhance solubility and pharmacokinetic profiles.

Table 1: Design Principles for this compound Derivatives
Design PrincipleTarget Functional GroupRationale and Intended OutcomeExample Modification
Orthogonal FunctionalizationEthynyl and Amino GroupsAllows for controlled, stepwise synthesis of complex molecules by reacting one group without affecting the other.CuAAC reaction on the ethynyl group, followed by amide coupling on the amino group.
Bioisosteric ReplacementPyridine RingTo improve metabolic stability, binding affinity, and other pharmacokinetic properties without significantly altering the overall structure.Substitution of a ring carbon with nitrogen (e.g., creating a pyrimidine (B1678525) core) or adding halogen atoms.
Conformational ConstraintEthynyl GroupTo create rigid linkers that precisely position other functional moieties, optimizing interaction with biological targets.Using the alkyne as a rigid spacer in bivalent ligands or proteolysis-targeting chimeras (PROTACs).
Introduction of PharmacophoresEthynyl or Amino GroupTo generate new hybrid molecules with potentially synergistic or novel biological activities.Attaching a known kinase inhibitor to the amino group.
Modulation of Physicochemical PropertiesEntire ScaffoldTo enhance drug-like properties such as solubility, cell permeability, and bioavailability.Adding polar groups like hydroxyls or carboxylates to increase solubility.

Synthesis of Conjugates and Hybrid Molecules Utilizing this compound Linkers

The bifunctional nature of this compound makes it an ideal linker for creating conjugates and hybrid molecules. This strategy involves covalently connecting two or more distinct molecular entities, each contributing to the final molecule's function. nih.gov The concept of hybrid drugs often involves combining two pharmacophores in a single structure to target multiple biological pathways, potentially leading to enhanced efficacy and reduced drug resistance. nih.govmdpi.com

Amide Bond Formation: The 3-amino group is a versatile handle for amide coupling reactions with carboxylic acids. This is a robust and widely used method for linking bioactive molecules, peptides, or reporter tags. Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) can be employed to facilitate this transformation. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The 2-ethynyl group is a perfect substrate for CuAAC, a cornerstone of "click chemistry." This reaction allows for the efficient and specific ligation of the pyridine core to any molecule bearing an azide (B81097) group, forming a stable 1,2,3-triazole linkage. This method is highly valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov It has been successfully used to prepare oligonucleotide multiconjugates with small molecules and peptides. nih.gov

Aldehyde-Alkyne-Amine (A³) Coupling: This multicomponent reaction combines an aldehyde, an alkyne, and an amine to form a propargylamine (B41283) derivative. nih.gov While not directly using the amine of the pyridine, this reaction highlights the utility of the alkyne functionality in building complex linkers that can later be attached to various ligands, such as those used in PROTACs. nih.gov

Table 2: Synthesis of Conjugates Using this compound
Conjugate TypeReactive Group UtilizedSynthetic StrategyResulting LinkageApplication Example
Peptide-Pyridine Conjugate3-Amino GroupAmide Coupling (e.g., with EDC/HOBt)Amide BondCreating targeted drug delivery systems or novel therapeutics. nih.gov
Oligonucleotide-Pyridine Conjugate2-Ethynyl GroupCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)1,2,3-Triazole RingDeveloping diagnostic probes or nucleic acid-based therapies. nih.gov
Hybrid Kinase Inhibitor3-Amino and/or 2-Ethynyl GroupSequential Amide Coupling and CuAACAmide and TriazoleDesigning dual-target inhibitors for cancer therapy.
PROTAC Linker Intermediate2-Ethynyl GroupAldehyde-Alkyne-Amine (A³) CouplingPropargylamineBuilding blocks for heterobifunctional degraders. nih.gov

Exploration of Structure-Activity Relationship Concepts in this compound-Derived Architectures (Focus on molecular design and chemical features)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of derivatives. For this compound-derived architectures, SAR studies focus on how modifications to the pyridine core, the ethynyl group, and the amino group influence interactions with biological targets.

Modifications to the Pyridine Ring: The electronic properties and substitution pattern of the pyridine ring can significantly impact biological activity.

Substituent Position: The placement of substituents (e.g., methyl, halogen, methoxy (B1213986) groups) at the 4-, 5-, or 6-positions can affect the molecule's binding affinity and selectivity. For instance, research on other pyridine derivatives has shown that substitutions at the para position can improve antiproliferative activity compared to ortho or meta substitutions. mdpi.com

Electronic Effects: Adding electron-donating groups (like -OCH₃) or electron-withdrawing groups (like -Cl, -F) alters the electron density of the pyridine ring. This can influence hydrogen bonding capabilities and π-π stacking interactions with a target protein. Increasing the number of methoxy substituents has been shown to increase the antiproliferative activity of some pyridine compounds. mdpi.com

Modifications to the Amino Group: Derivatizing the 3-amino group can have a profound effect on activity.

Alkylation/Acylation: Converting the primary amine to a secondary or tertiary amine, or to an amide, changes its hydrogen-bonding capacity. A primary amine can act as a hydrogen bond donor, while a tertiary amine cannot. This is a critical factor in receptor-ligand interactions.

Steric Bulk: The size of the substituent attached to the amine can introduce steric hindrance, which may either enhance selectivity by preventing off-target binding or decrease activity by blocking access to the desired binding pocket.

Modifications to the Ethynyl Group: While often used for conjugation, the ethynyl group itself can be modified.

Terminal Substitution: Replacing the terminal hydrogen with small alkyl groups or other functionalities can modulate lipophilicity and steric profile.

Conversion to other groups: The alkyne can be reduced to an alkene or alkane, introducing flexibility into the linker, or it can be converted into other heterocyclic systems, fundamentally changing the shape and properties of the molecule.

Table 3: Structure-Activity Relationship (SAR) Concepts for this compound Derivatives
Structural ModificationChemical Feature AlteredPotential Impact on Biological Activity
Addition of halogen (F, Cl) to pyridine ringElectron density, lipophilicity, metabolic stabilityCan improve membrane permeability and block metabolic degradation, potentially increasing potency. mdpi.com
Addition of methoxy (-OCH₃) to pyridine ringElectron density, hydrogen bond accepting capacityMay enhance binding affinity through new interactions with the target. mdpi.com
Conversion of -NH₂ to a secondary/tertiary amideHydrogen bonding capacity, steric bulkCan alter binding mode; may increase or decrease affinity depending on the target's binding site topology.
Increasing alkyl chain length on the amino groupLipophilicity, steric hindranceOften increases lipophilicity, which can improve cell penetration but may also lead to non-specific binding.
Conversion of ethynyl to 1,2,3-triazole via CuAACIntroduction of a new heterocyclic ring systemThe triazole can act as a hydrogen bond acceptor or participate in dipole-dipole interactions, creating new binding opportunities.

Advanced Applications of 2 Ethynylpyridin 3 Amine in Chemical Sciences

2-Ethynylpyridin-3-amine as a Building Block in Complex Organic Synthesis

The presence of the reactive ethynyl (B1212043) and amino functionalities, along with the pyridine (B92270) nitrogen, renders this compound a potent precursor in the construction of diverse and complex molecular frameworks.

This compound is a key starting material for the synthesis of various fused heterocyclic systems, most notably azaindoles. The azaindole scaffold is a prominent feature in numerous biologically active natural products and synthetic derivatives, including several therapeutic agents. nih.govresearchgate.netrsc.org The synthesis of azaindoles from this compound and its derivatives typically involves an intramolecular cyclization reaction.

One common synthetic strategy involves the Sonogashira coupling of a halogenated 2-aminopyridine (B139424) with a protected acetylene (B1199291), followed by deprotection to yield a this compound derivative. Subsequent cyclization, often catalyzed by a transition metal or under acidic or basic conditions, leads to the formation of the azaindole ring system. organic-chemistry.org For instance, silver-catalyzed intramolecular cyclization of acetylenic free amines provides an efficient route to 7-azaindoles. organic-chemistry.org

Different synthetic methodologies for azaindole synthesis are summarized below:

Synthetic MethodPrecursorsKey FeaturesReference
Suzuki-Miyaura Coupling and CyclizationChloroamino-N-heterocycles and (2-ethoxyvinyl)borolaneProtecting-group-free two-step route. organic-chemistry.org
Copper-Free Sonogashira Alkynylation and IndolizationN-alkylated o-chloroarylaminesOne-pot process. organic-chemistry.org
Silver-Catalyzed Intramolecular CyclizationAcetylenic free aminesOccurs in water, no strong base/acid catalysts required. organic-chemistry.org
Chichibabin Cyclization2-fluoro-3-picoline and benzonitrileLDA-mediated condensation. nih.gov
Formal [4+1]-Cyclization3-amino-4-methylpyridines and TFAAScalable and metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. rsc.orgchemrxiv.org

The this compound scaffold is a valuable pharmacophore in the design of lead compounds for drug discovery. nih.govnih.govresearchgate.net Its structural features allow for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity. The pyridine ring can participate in hydrogen bonding and π-stacking interactions, while the amino group can act as a hydrogen bond donor or acceptor. The ethynyl group provides a rigid linker and can be further functionalized.

A key strategy in lead compound design is the creation of a library of derivatives based on a core scaffold. For instance, a series of multi-substituted pyridin-3-amine derivatives have been designed and synthesized as multi-targeted protein kinase inhibitors for the treatment of non-small cell lung cancer. nih.gov The design process often involves in silico screening against biological targets, followed by chemical synthesis and in vitro evaluation. nih.gov

The following table summarizes design strategies for lead compounds that could incorporate the this compound scaffold:

Design StrategyDescriptionApplication ExampleReference
Pharmacophore-Based DesignUtilizing the essential structural features of known inhibitors to design new compounds.Design of VEGFR-2 inhibitors based on the indolin-2-one scaffold. mdpi.com
Bioisosteric ReplacementReplacing a functional group with another that has similar physical or chemical properties to enhance activity or reduce toxicity.Design of thieno[2,3-d]pyrimidine (B153573) derivatives as PI3K inhibitors. nih.gov
Structure-Activity Relationship (SAR) StudiesSystematically modifying the structure of a compound to determine which parts are responsible for its biological activity.Exploration of SAR for pyridin-3-amine derivatives as FGFR inhibitors. nih.gov

Role as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring and the amino group in this compound can act as coordination sites for metal ions, making it a versatile ligand in coordination chemistry. The resulting metal complexes can exhibit interesting catalytic properties.

This compound can coordinate to metal centers in various ways. The pyridine nitrogen is a common coordination site, forming a stable σ-bond with the metal. mdpi.com The amino group can also coordinate to the metal, leading to the formation of a five-membered chelate ring, although η¹-coordination through the pyridine nitrogen is also observed in some cases, particularly with bulky aminopyridines. mdpi.com The ethynyl group can potentially participate in π-coordination with the metal center.

The coordination chemistry of aminopyridines is rich, with chelating and bridging coordination modes being predominant. mdpi.com In some instances, intramolecular hydrogen bonds can form between the amino group and a coordinated anion, further stabilizing the complex. mdpi.com

Metal IonLigandCoordination ModeKey Structural FeaturesReference
Fe(II)N-(2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amineη¹-coordination through pyridine nitrogenDimeric structure with bridging bromide ligands, intramolecular N–H···Br hydrogen bonds. mdpi.com
Fe(II)N-(2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amineη¹-coordination through pyridine nitrogenMonomeric structure with coordinated THF. mdpi.com
Ag(I)2-amino-4-methylbenzothiazoleCoordination through endocyclic nitrogenDistorted trigonal geometry, cis arrangement of ligands. mdpi.com
Ag(I)2-amino-3-methylpyridineCoordination through ring nitrogen and bridging through NH₂ groupPolymeric structure. mdpi.com

Metal complexes incorporating aminopyridine-based ligands have shown significant utility in various catalytic reactions. nih.gov For example, ruthenium complexes with phosphine-pyridine-iminophosphorane (PNN) ligands are active in the acceptorless dehydrogenative coupling of alcohols. rsc.org The electronic and steric properties of the ligands play a crucial role in determining the catalytic activity and selectivity of the metal complexes.

While specific studies on the catalytic activity of metal complexes of this compound are not extensively reported, the structural similarities to other catalytically active aminopyridine complexes suggest their potential in catalysis. The presence of the ethynyl group could also be exploited to immobilize the catalytic complex on a solid support.

The catalytic performance of some related metal complexes is highlighted below:

Metal ComplexReaction CatalyzedKey FindingsReference
Ruthenium(II) complexes with PNN ligandsAcceptorless dehydrogenative coupling of alcoholsDeprotonation of the complex yields a catalytically competent species. rsc.org
Iridium(III) and Ruthenium(II) complexes with pyridyl-amine ligandsCatalytic oxidation of NADH to NAD+Exhibited notable anticancer potency through a redox-driven pathway. nih.gov

Supramolecular Chemistry and Self-Assembly Utilizing this compound Derivatives

The functional groups present in this compound make it an excellent candidate for the construction of supramolecular assemblies through non-covalent interactions such as hydrogen bonding and metal coordination.

The amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, leading to the formation of well-defined hydrogen-bonded networks. mdpi.commdpi.comsoton.ac.uk These networks can adopt various motifs, such as dimers, chains, and sheets. The ethynyl group can also participate in weaker C-H···π interactions.

Furthermore, the ability of this compound to act as a ligand for metal ions allows for its use in the construction of metal-organic frameworks (MOFs). researchgate.netnih.govrsc.org MOFs are porous materials with potential applications in gas storage, separation, and catalysis. The self-assembly of metal ions and organic linkers like this compound can lead to the formation of highly ordered, crystalline structures with tunable pore sizes and functionalities. researchgate.netnih.gov Amine-functionalized MOFs are particularly interesting for applications such as CO₂ capture. rsc.org

Integration into Functional Materials and Polymer Chemistry

This compound serves as a versatile building block in the development of advanced functional materials and polymers. Its rigid pyridine core, coupled with the reactive ethynyl and nucleophilic amine functionalities, allows for its incorporation into diverse macromolecular architectures. These materials often exhibit unique electronic, optical, and structural properties, making them suitable for a range of high-performance applications.

The presence of a terminal alkyne (ethynyl group) makes this compound a valuable monomer for the synthesis of conjugated polymers. These polymers are characterized by a backbone of alternating single and multiple bonds, which facilitates the delocalization of π-electrons. This delocalization is the source of their characteristic electronic and optical properties, such as electrical conductivity and luminescence.

Polymerization of ethynyl-containing monomers can be achieved through various methods, including Sonogashira coupling reactions, which create ethynylene and ethynylene-thiophene spacers within the polymer chain. nih.govmdpi.com The incorporation of the this compound moiety into a polymer backbone can significantly influence the final material's properties. The pyridine ring introduces a nitrogen atom into the conjugated system, which can alter the electronic energy levels (HOMO/LUMO) and enhance electron-accepting capabilities. bohrium.com This modification is crucial for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where tuning the band gap is essential for device performance. nih.govbohrium.com

Research on related ethynylpyridine derivatives has demonstrated the successful synthesis of conjugated polyelectrolytes. bohrium.comresearchgate.net For example, the non-catalyst polymerization of 2-ethynylpyridine (B158538) with an alkylating agent can yield a poly[N-alkyl-2-ethynylpyridium bromide] with a conjugated backbone system. bohrium.com Characterization of such polymers reveals their electro-optical properties, including HOMO and LUMO energy levels and the resulting band gap, which are critical parameters for optoelectronic applications. bohrium.com The introduction of acetylene linkers into polymer chains has been shown to reduce steric hindrance between donor and acceptor units, leading to more planar structures and red-shifted absorption maxima. nih.govmdpi.com

Table 1: Properties of Conjugated Polymers Derived from Ethynyl Monomers

Polymer Type Monomer Features Key Properties Potential Applications
Polyelectrolytes N-substituted Ethynylpyridinium Conjugated backbone, Tunable HOMO/LUMO levels, Defined band gap bohrium.com Organic Electronics, Sensors
Copolymers Ethynylene-thiophene spacers Planar structure, Low band gaps, Good thermal stability nih.govmdpi.com Organic Photovoltaics (OPVs), Field-Effect Transistors (OFETs)
Organometallic Polymers Alkynylplatinum(II) terpyridine Dual emissive features, Förster Resonance Energy Transfer (FRET) oaepublish.com Light-Emitting Diodes (LEDs), Sensing Materials

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF, such as pore size, stability, and functionality, are directly determined by the choice of the metal and the organic linker. mdpi.com this compound is a promising candidate for a bifunctional organic linker in MOF synthesis.

The pyridine nitrogen atom and the exocyclic amine group can both act as coordination sites for metal ions, forming stable coordination bonds that lead to the extended, porous structure of the MOF. alfa-chemistry.comrsc.org The use of amine-functionalized linkers is a well-established strategy for enhancing the properties of MOFs, particularly for applications in gas capture and catalysis. rsc.orgmdpi.com The basic amino groups can create strong interaction sites for acidic gases like CO2, significantly increasing the material's selectivity and adsorption capacity. rsc.orgmdpi.comresearchgate.net

Furthermore, the ethynyl group provides an additional layer of functionality. While it can remain as a non-coordinating group modifying the pore environment, it is also available for post-synthetic modification (PSM). chemrxiv.org PSM allows for the chemical alteration of the MOF after its initial synthesis, enabling the introduction of new functional groups. The alkyne can be used to "click" other molecules onto the framework, tailoring the MOF for specific applications such as targeted drug delivery or heterogeneous catalysis. chemrxiv.orgrsc.org The combination of pre-installed amine functionality and the potential for post-synthetic modification via the ethynyl group makes this compound a highly versatile component for designing complex, multifunctional MOFs. rsc.orgnih.gov

Table 2: Potential Roles of this compound in MOF Synthesis

Functional Group Role in MOF Structure Resulting MOF Properties
Pyridine Nitrogen Metal Coordination Site Formation of stable, porous framework alfa-chemistry.com
3-Amine Group Metal Coordination Site; Basic Functional Site Enhanced CO2 selectivity and uptake; Catalytic activity rsc.orgmdpi.com
2-Ethynyl Group Pore Environment Modification; Post-Synthetic Modification Handle Tunable pore chemistry; Covalent attachment of new functionalities chemrxiv.org

Applications in Bioorthogonal Chemistry and Chemical Biology Probe Synthesis (Focus on chemical methodology)

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net this compound, with its terminal alkyne, is an ideal substrate for one of the most prominent bioorthogonal reactions: the azide-alkyne cycloaddition, often termed "click chemistry". wikipedia.orgorganic-chemistry.org

This reaction involves the coupling of an alkyne (like the ethynyl group on this compound) with an azide (B81097) to form a stable triazole ring. chemie-brunschwig.ch There are two main variants of this reaction used in chemical biology:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and regiospecific reaction that proceeds rapidly at room temperature and in aqueous conditions. organic-chemistry.org It requires a copper(I) catalyst, which can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate. chemie-brunschwig.ch While highly effective, the potential cytotoxicity of copper can be a limitation for some in vivo applications. chemie-brunschwig.ch

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, SPAAC utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne. wikipedia.orgchemie-brunschwig.ch The ring strain of the cyclooctyne significantly lowers the activation energy, allowing the reaction to proceed quickly at physiological temperatures without any catalyst. chemie-brunschwig.ch In this context, a molecule containing this compound would be reacted with an azide-functionalized biological target in the CuAAC reaction.

The chemical methodology of using this compound in this context involves its use as a building block to construct more complex molecules, known as chemical biology probes. A probe is a molecule designed to interact with a specific biological target and report on its presence or activity, often through a fluorescent signal. nih.gov

The synthesis of such a probe could involve attaching a fluorophore or another reporter tag to the this compound scaffold, while leaving the ethynyl group available for the bioorthogonal reaction. Alternatively, the aminopyridine core itself can serve as a fluorescent reporter. mdpi.com Research has shown that aminopyridine derivatives can exhibit high quantum yields. mdpi.com A "click-and-probe" strategy can be employed where a non-fluorescent probe bearing an azide is first attached to a biomolecule of interest. Subsequent reaction with an alkyne-containing fluorophore (derived from a scaffold like this compound) via click chemistry leads to the formation of the fluorescent triazole product, effectively "turning on" the fluorescence and signaling the location of the target. mdpi.com This approach allows for the specific labeling and visualization of biomolecules, such as proteins, in complex biological environments. nih.govmdpi.com

Table 3: Bioorthogonal Reactions Involving the Ethynyl Group

Reaction Key Features Reagents Application in Probe Synthesis
CuAAC High yield, fast, regiospecific, aqueous conditions organic-chemistry.org Terminal Alkyne (e.g., from probe), Azide, Copper(I) catalyst Covalent ligation of alkyne-modified probes to azide-tagged biomolecules.
SPAAC Copper-free, biocompatible, fast chemie-brunschwig.ch Strained Cyclooctyne, Azide (e.g., on probe) Ligation of azide-modified probes to biomolecules tagged with strained alkynes.

Computational and Theoretical Investigations of 2 Ethynylpyridin 3 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and energetic properties of 2-ethynylpyridin-3-amine. These theoretical studies provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are commonly employed to perform geometry optimization and calculate electronic properties. researchgate.net Through these calculations, key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. osu.edu

The distribution of these frontier orbitals provides insight into the reactive sites of the molecule. For pyridine (B92270) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed across the electron-accepting regions. researchgate.net Analysis of the molecular electrostatic potential (MEP) map further identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, with the nitrogen atoms of the pyridine ring and the amino group typically being regions of negative potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are vital for predicting how the molecule will behave in various chemical environments. researchgate.net

Table 1: Representative Calculated Electronic Properties of this compound

ParameterDescriptionRepresentative Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital-5.0 to -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.5 to -2.0 eV
Energy Gap (ΔE) ELUMO - EHOMO3.5 to 5.0 eV
Electronegativity (χ) A measure of the ability to attract electrons3.0 to 4.0 eV
Chemical Hardness (η) Resistance to change in electron distribution1.7 to 2.5 eV
Dipole Moment A measure of the molecule's overall polarity2.0 to 3.5 Debye

Note: The values in this table are representative and based on typical DFT calculations for similar aminopyridine derivatives. Actual values would depend on the specific level of theory and basis set used.

Reaction Mechanism Elucidation for Transformations Involving this compound

Theoretical calculations are crucial for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and the most energetically favorable reaction pathways. smu.edu

A significant transformation involving this compound is the Sonogashira cross-coupling reaction, which is a powerful method for forming C-C bonds between terminal alkynes and aryl halides. researchgate.netscirp.org This reaction is used to synthesize 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines and terminal alkynes, catalyzed by palladium and copper complexes. scirp.orgscirp.orgsemanticscholar.org Computational studies can model the catalytic cycle of this reaction, including the key steps of oxidative addition, transmetalation, and reductive elimination. These models help in understanding the role of the catalysts, ligands, and reaction conditions in determining the yield and selectivity of the products. researchgate.net

Beyond cross-coupling, the unique structure of this compound, with its adjacent amino and ethynyl (B1212043) groups, makes it a candidate for various intramolecular cyclization reactions to form fused heterocyclic systems. Theoretical studies can predict the feasibility of these reactions, for instance, by calculating the activation energies for different possible cyclization pathways (e.g., 5-endo-dig vs. 6-exo-dig). These calculations can guide synthetic chemists in choosing the appropriate reagents and conditions to achieve the desired product.

Furthermore, the ethynyl group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrile oxides, to form five-membered heterocyclic rings. mdpi.com Computational analysis of these reactions involves locating the transition state structures and calculating the activation barriers, which helps in predicting the regioselectivity and stereoselectivity of the outcome. The analysis of the frontier molecular orbitals (HOMO-LUMO) of the reactants is key to understanding the observed selectivity in these pericyclic reactions.

Molecular Modeling of Intermolecular Interactions and Binding Affinities (e.g., ligand-metal interactions)

Molecular modeling is extensively used to study the non-covalent interactions of this compound with other molecules, particularly metal ions. The compound possesses multiple potential coordination sites, primarily the pyridine ring nitrogen and the exocyclic amino group, allowing it to act as a bidentate chelating ligand.

Computational models are used to predict the geometry of metal complexes formed with this compound. By coordinating with a metal center like Palladium(II), the ligand can form a stable five-membered metallocyclic ring. mdpi.com DFT calculations can optimize the structure of these complexes and provide detailed information on bond lengths, bond angles, and coordination geometry. researchgate.net For instance, modeling studies on similar aminopyridine complexes have shown that coordination to a metal ion significantly alters the electronic properties of the ligand. researchgate.net

The binding affinity, or the strength of the ligand-metal interaction, can be quantified by calculating the binding energy. This is typically done by comparing the total energy of the optimized complex with the sum of the energies of the isolated metal ion and the free ligand.

ΔE_binding = E_complex - (E_ligand + E_metal)

A more negative binding energy indicates a more stable complex. These calculations can be performed for a series of different metal ions to predict selectivity. Natural Bond Orbital (NBO) analysis is another powerful tool used in these studies to analyze the charge transfer and orbital interactions between the ligand's donor atoms (the two nitrogens) and the metal's acceptor orbitals.

In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and mode of interaction between this compound and biological targets like protein kinases. nih.govmdpi.com These simulations place the molecule into the active site of a protein and calculate a scoring function to estimate the binding affinity, helping to identify potential hydrogen bonds, hydrophobic interactions, and other key intermolecular forces that stabilize the protein-ligand complex. nih.gov

Table 2: Representative Calculated Parameters for a [M(this compound)Cl2] Complex

ParameterDescriptionRepresentative Value
M-N(pyridine) Bond Length The distance between the metal and the pyridine nitrogen2.0 - 2.2 Å
M-N(amine) Bond Length The distance between the metal and the amino nitrogen2.1 - 2.3 Å
N(pyridine)-M-N(amine) Angle The chelation bite angle80 - 90°
Binding Energy The calculated strength of the ligand-metal interaction-20 to -50 kcal/mol
NBO Charge on Metal (M) The calculated charge on the metal center after coordination+0.5 to +1.5

Note: The values in this table are representative and based on typical DFT calculations for bidentate nitrogen ligands complexed with transition metals like Pd(II) or Pt(II). Actual values depend on the metal, its oxidation state, and the level of theory used.

Future Directions and Emerging Research Avenues for 2 Ethynylpyridin 3 Amine

Development of Sustainable and Atom-Economical Synthetic Pathways

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methods. For 2-ethynylpyridin-3-amine, research is anticipated to move beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste, toward more sustainable and atom-economical alternatives.

One promising approach is the use of multicomponent reactions (MCRs) . These one-pot reactions combine three or more reactants to form a complex product, minimizing solvent use and purification steps. nih.govsemanticscholar.org An envisioned MCR for this compound could involve the reaction of an enaminone, malononitrile, and a primary amine under solvent-free or green solvent conditions, a strategy that has proven effective for other 2-aminopyridine (B139424) derivatives. nih.govsemanticscholar.org Microwave-assisted organic synthesis is another green technique that could significantly shorten reaction times and improve yields for the synthesis of pyridine (B92270) derivatives. nih.gov

Furthermore, the principles of atom economy , which maximize the incorporation of reactant atoms into the final product, will be central to future synthetic designs. researchgate.net This could involve the development of catalytic C-H activation and amination reactions that avoid the use of stoichiometric reagents. For instance, metal-free, triple-bond directed C-H amination of ortho-alkynyl pyridine aldehydes has been described as a one-step transformation of aldehydes into amines, offering a potential pathway to aminated ethynylpyridines. researchgate.net

Future research will likely focus on the following areas to enhance the sustainability of this compound synthesis:

Catalyst Development: Designing novel, recyclable catalysts for key bond-forming reactions.

Flow Chemistry: Implementing continuous flow processes for safer and more efficient production.

Bio-based Feedstocks: Exploring the use of renewable starting materials.

Exploration of Unprecedented Chemical Transformations and Reactivity Modes

The dual functionality of this compound opens the door to a wide array of chemical transformations, some of which may be unprecedented. The interplay between the electron-donating amino group and the electron-withdrawing pyridine ring, coupled with the reactivity of the ethynyl (B1212043) group, creates a unique chemical environment.

The ethynyl group is a versatile handle for a variety of reactions, including:

Cycloaddition Reactions: The ethynyl moiety can participate in [3+2] cycloaddition reactions with azides or nitrile oxides to form triazole or isoxazole-fused pyridine systems. uchicago.edumdpi.com These reactions are often highly regioselective and can be used to construct complex heterocyclic scaffolds.

Metal-Catalyzed Cross-Coupling: Sonogashira coupling of the terminal alkyne is a powerful tool for carbon-carbon bond formation, allowing for the introduction of various substituents.

Polymerization: The ethynyl group can undergo polymerization to create conjugated polymers with interesting electronic and optical properties. acs.orgresearchgate.net

The amino group, in conjunction with the adjacent pyridine nitrogen, can act as a bidentate ligand, leading to novel coordination chemistry. This could enable the development of new metal-catalyzed reactions where the substrate itself acts as a ligand, directing the reactivity in a highly specific manner. wikipedia.org For example, metal-catalyzed reactions of 2-(2-enynyl)pyridines have been shown to lead to the formation of indolizine (B1195054) scaffolds. researchgate.net

Future investigations are expected to delve into:

Tandem Reactions: Designing cascade reactions that leverage both the ethynyl and amino groups in a single synthetic operation.

Photoredox Catalysis: Utilizing visible light to initiate novel transformations of this compound.

Computational Modeling: Employing theoretical calculations to predict and understand the reactivity of the molecule, guiding the discovery of new reactions.

Innovative Applications in Catalysis and Advanced Materials Science

The unique electronic and structural features of this compound make it a promising candidate for applications in catalysis and the development of advanced materials.

In the realm of catalysis , the aminopyridine moiety can serve as a chelating ligand for transition metals. mdpi.commdpi.com The resulting metal complexes could exhibit unique catalytic activities in a range of organic transformations, including olefin polymerization and cross-coupling reactions. The ability to tune the electronic properties of the ligand by modifying the substituents on the pyridine ring or the amino group provides a pathway to optimize catalyst performance.

In materials science , the rigid, planar structure of the pyridine ring combined with the linear ethynyl group suggests potential for creating novel organic materials with tailored electronic and photophysical properties. mdpi.comnih.gov Potential applications include:

Organic Light-Emitting Diodes (OLEDs): The incorporation of this compound into conjugated polymers could lead to new materials for OLEDs with improved efficiency and color purity.

Organic Photovoltaics (OPVs): As a component of donor-acceptor polymers, this molecule could contribute to the development of more efficient organic solar cells. mdpi.com

Sensors: The amino group can act as a binding site for analytes, and changes in the electronic properties upon binding could be detected through fluorescence or electrochemical methods.

Porous Organic Polymers (POPs): The rigid structure of this compound makes it an excellent building block for the synthesis of POPs with high surface areas and potential applications in gas storage and separation.

The future of this compound in these fields will be driven by a deeper understanding of its structure-property relationships and the development of synthetic methods to incorporate it into larger, functional systems.

Q & A

What are the optimal synthetic routes for 2-ethynylpyridin-3-amine, and how can reaction yields be maximized?

Basic:
The compound is typically synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling between a terminal alkyne and a halogenated pyridine precursor (e.g., 3-amino-2-bromopyridine). Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ (1–2 mol%) and CuI (2–5 mol%) in a 1:1–1:2 ratio .
  • Solvent : THF or DMF under inert atmosphere (N₂/Ar).
  • Temperature : 60–80°C for 12–24 hours.
  • Workup : Purification via column chromatography (silica gel, hexane/EtOAc) yields 70–86% purity .

Advanced:
To optimize yields:

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 100°C) while maintaining >80% yield .
  • Screen ligands (e.g., XPhos or SPhos) to enhance catalytic efficiency in low-polarity solvents .
  • Employ flow chemistry for scalability and reproducibility, minimizing side products like homocoupled alkynes .

How can structural ambiguities in this compound derivatives be resolved?

Basic:

  • NMR spectroscopy : ¹H/¹³C NMR identifies alkyne protons (δ 2.8–3.2 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). Use 2D NMR (COSY, HSQC) to confirm connectivity .
  • IR spectroscopy : Alkyne C≡C stretch (~2200 cm⁻¹) and NH₂ stretches (3200–3400 cm⁻¹) .

Advanced:

  • Single-crystal X-ray diffraction : Resolves stereoelectronic effects (e.g., hydrogen-bonding networks between NH₂ and pyridine N). Example: Centrosymmetric dimer formation via N–H⋯N interactions .
  • DFT calculations : Validate electronic structure (e.g., HOMO-LUMO gaps) and predict reactivity trends (e.g., alkyne vs. pyridine electrophilicity) .

What strategies address contradictions in reactivity data for this compound analogs?

Basic:

  • Control experiments : Test solvent polarity (DMF vs. THF) and base (Et₃N vs. K₂CO₃) to isolate solvent/base effects on reaction pathways .
  • Kinetic studies : Monitor reaction progress via TLC/GC-MS to identify intermediates (e.g., dehalogenation byproducts) .

Advanced:

  • Multivariate analysis : Apply machine learning (e.g., LabMate.AI ) to correlate reaction parameters (catalyst loading, temperature) with product distribution .
  • Isotopic labeling : Use ¹³C-labeled alkynes to trace regioselectivity in cross-coupling reactions .

How can this compound be functionalized for biological applications?

Basic:

  • N-substitution : React with acyl chlorides or sulfonyl chlorides to generate amides/sulfonamides for antimicrobial screening .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole motifs for drug delivery systems .

Advanced:

  • Enzyme inhibition assays : Test derivatives against kinases (e.g., EGFR) using fluorescence polarization (FP) or surface plasmon resonance (SPR) .
  • In silico docking : Model interactions with target proteins (e.g., PDB: 59R) to prioritize synthetic targets .

What analytical methods validate purity and stability of this compound?

Basic:

  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient) with UV detection (λ = 254 nm) .
  • Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 133.06 for C₇H₆N₂) .

Advanced:

  • Stability studies : Accelerated degradation under UV light (ICH Q1B) to identify photolytic byproducts via LC-MS/MS .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (>150°C) for storage recommendations .

How can computational tools guide the design of this compound derivatives?

Advanced:

  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity .
  • MD simulations : Predict solubility and membrane permeability using OPLS-AA force fields .

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